
PF 04449613
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Activity
Numerous studies have explored the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation:
- Study Findings : A study indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibited high inhibitory activity against various tumor cell lines. Specifically, the compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | A549 | 2.24 |
Doxorubicin | A549 | 9.20 |
This suggests that the compound may serve as a lead for developing novel anticancer agents.
Potential for Other Biological Activities
Research has also indicated that pyrazolo[3,4-d]pyrimidines can act as anti-inflammatory and anti-platelet agents . The structural similarity to other biologically active compounds suggests that derivatives of this compound could be explored for additional therapeutic uses beyond oncology.
Case Study: Synthesis and Evaluation
A detailed synthesis of analogs of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one was conducted to evaluate their biological activities:
- Synthesis : The synthesis involved multiple routes to obtain the desired compound with high yield and purity.
- Biological Evaluation : The synthesized compounds were tested against several cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). Results indicated varying degrees of cytotoxicity, emphasizing the importance of structural modifications on biological activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1a | HepG2 | 5.00 |
Compound 1b | MCF-7 | 1.74 |
Compound 1c | PC-3 | 10.00 |
This data illustrates the potential for optimizing the compound’s structure to enhance its therapeutic efficacy.
Mécanisme D'action
PF 04449613 exerce ses effets en inhibant sélectivement la PDE9A, une enzyme responsable de l’hydrolyse du GMPc. En inhibant la PDE9A, this compound augmente les niveaux de GMPc dans le cerveau, ce qui conduit à une signalisation accrue par les voies dépendantes du GMPc. Cela se traduit par divers effets physiologiques, notamment une amélioration de la plasticité neuronale et de la fonction cognitive . Les cibles moléculaires et les voies impliquées dans l’action de this compound comprennent la voie de la protéine kinase dépendante du GMPc (PKG) et la régulation des niveaux de calcium intracellulaire.
Analyse Biochimique
Biochemical Properties
PF 04449613 interacts with the enzyme PDE9A, inhibiting its activity . This interaction is highly selective, with this compound displaying more than 1000-fold selectivity over the majority of 79 non-PDE targets investigated .
Cellular Effects
This compound has been shown to effectively increase cGMP levels in the brain of mice . It influences cell function by modulating cell signaling pathways related to cGMP .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting PDE9A, an enzyme that hydrolyzes cGMP . This results in increased levels of cGMP in the brain, which can have various effects on neuronal function .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE9A, which is responsible for hydrolyzing cGMP .
Méthodes De Préparation
La synthèse de PF 04449613 implique plusieurs étapes clés :
Formation du noyau pyrazolo[3,4-d]pyrimidin-4-one : Cette étape est réalisée par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe phénoxyazétidinyl : Cette étape implique la réaction du noyau pyrazolo[3,4-d]pyrimidin-4-one avec un dérivé de phénoxyazétidinyl dans des conditions spécifiques.
Addition du groupe tétrahydro-2H-pyran-4-yle :
Les méthodes de production industrielle de this compound impliquent généralement l’optimisation de ces voies de synthèse pour garantir un rendement élevé et une pureté élevée du produit final. Les conditions réactionnelles telles que la température, le solvant et les catalyseurs sont soigneusement contrôlées pour obtenir le résultat souhaité.
Analyse Des Réactions Chimiques
PF 04449613 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés de this compound.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound, conduisant potentiellement à de nouveaux dérivés ayant des propriétés différentes.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
PF 04449613 est unique en raison de sa forte sélectivité pour la PDE9A par rapport à d’autres inhibiteurs de phosphodiestérase. Des composés similaires comprennent :
PF 04447943 : Un autre inhibiteur sélectif de la PDE9A ayant des propriétés similaires mais une structure chimique différente.
PF 05085727 : Un inhibiteur de la PDE9A ayant des propriétés pharmacocinétiques distinctes.
PF 4191834 : Un composé ayant une sélectivité plus large pour plusieurs isoformes de phosphodiestérase.
This compound se démarque par sa forte sélectivité et sa puissance, ce qui en fait un outil précieux pour étudier les voies liées à la PDE9A et les applications thérapeutiques potentielles.
Activité Biologique
The compound 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O2 with a molecular weight of 342.41 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. For instance:
- IC50 Values : The compound showed an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to doxorubicin (IC50 = 9.20 µM) .
The mechanisms through which this compound exerts its antitumor effects include:
- Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound at concentrations between 2.0–4.0 µM resulted in a significant increase in apoptotic cells (sub-G1 phase), with percentages ranging from 25.1% to 41.0% , compared to only 5.1% in control groups .
- Cell Cycle Arrest : The compound may also induce cell cycle arrest, contributing to its antitumor efficacy.
Anti-inflammatory Activity
Apart from its anticancer properties, pyrazolo[3,4-d]pyrimidines have been explored for their anti-inflammatory effects:
- Prostaglandin Inhibition : Compounds derived from this scaffold have shown promising results in inhibiting prostaglandin synthesis, which is crucial in mediating inflammatory responses .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities and IC50 values of related pyrazolo[3,4-d]pyrimidine compounds:
Compound Name | Target Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | A549 (Lung Cancer) | 2.24 | Apoptosis induction |
Doxorubicin | A549 (Lung Cancer) | 9.20 | DNA intercalation |
Novel Analog 1 | MCF-7 (Breast Cancer) | 1.74 | Cell cycle arrest |
Novel Analog 2 | HepG2 (Liver Cancer) | 5.00 | Apoptosis induction |
Case Studies
Several case studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as therapeutic agents:
- Study on Anticancer Activity : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vivo models, supporting their use as anticancer agents .
- Inflammation Model : Another investigation into the anti-inflammatory properties revealed that these compounds effectively reduced inflammation markers in animal models when administered at therapeutic doses .
Propriétés
IUPAC Name |
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBANDDJQJAZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of PF-04449613 in cardiac muscle?
A1: PF-04449613 is a selective inhibitor of phosphodiesterase type 9 (PDE9) [, ]. By inhibiting PDE9, PF-04449613 prevents the degradation of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to enhanced activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) []. SERCA2a plays a crucial role in cardiac muscle relaxation by pumping calcium back into the sarcoplasmic reticulum, allowing the muscle to relax after contraction. Therefore, by enhancing SERCA2a activity, PF-04449613 increases the amount of calcium available for contraction, leading to a positive inotropic effect (increased force of contraction) [].
Q2: Besides its effects on cardiac muscle, does PF-04449613 impact other systems?
A2: Yes, research suggests that PF-04449613's effects extend beyond cardiac muscle. Studies using in vivo two-photon microscopy have shown that PF-04449613 administration increases calcium activity in dendrites and dendritic spines of layer V pyramidal neurons in the mouse primary motor cortex []. This suggests a role for PF-04449613 in modulating neuronal activity and potentially influencing synaptic plasticity. Further, chronic treatment with PF-04449613 has been shown to increase dendritic spine formation and enhance performance in motor learning tasks in mice [], hinting at a potential role in learning and memory processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.